
4H-1,3-Oxazin-5(6H)-one, 2-(4-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1,3-Oxazin-5(6H)-one, 2-(4-nitrophenyl)-: is a heterocyclic organic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is characterized by the presence of a nitrophenyl group attached to the oxazinone ring, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Oxazin-5(6H)-one, 2-(4-nitrophenyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitrobenzoyl chloride with an amino alcohol, followed by cyclization to form the oxazinone ring. The reaction conditions often require the use of a base, such as triethylamine, and an organic solvent, such as dichloromethane, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4H-1,3-Oxazin-5(6H)-one, 2-(4-nitrophenyl)- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.
Hydrolysis: The oxazinone ring can undergo hydrolysis in the presence of acids or bases, leading to the formation of corresponding carboxylic acids and amines.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 2-(4-aminophenyl)-4H-1,3-oxazin-5(6H)-one.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Hydrolysis: Corresponding carboxylic acids and amines.
Aplicaciones Científicas De Investigación
4H-1,3-Oxazin-5(6H)-one, 2-(4-nitrophenyl)- has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4H-1,3-Oxazin-5(6H)-one, 2-(4-nitrophenyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
4H-1,3-Oxazin-5(6H)-one, 2-phenyl-: Lacks the nitro group, resulting in different reactivity and biological activity.
4H-1,3-Oxazin-5(6H)-one, 2-(4-methylphenyl)-: Contains a methyl group instead of a nitro group, affecting its chemical properties and applications.
Uniqueness
4H-1,3-Oxazin-5(6H)-one, 2-(4-nitrophenyl)- is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity. This compound’s ability to undergo reduction and substitution reactions makes it a versatile intermediate in synthetic chemistry and a valuable molecule in medicinal chemistry research.
Propiedades
Número CAS |
77580-72-4 |
|---|---|
Fórmula molecular |
C10H8N2O4 |
Peso molecular |
220.18 g/mol |
Nombre IUPAC |
2-(4-nitrophenyl)-4H-1,3-oxazin-5-one |
InChI |
InChI=1S/C10H8N2O4/c13-9-5-11-10(16-6-9)7-1-3-8(4-2-7)12(14)15/h1-4H,5-6H2 |
Clave InChI |
ALPSZLRJZRPLGV-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)COC(=N1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


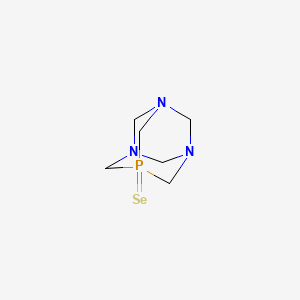
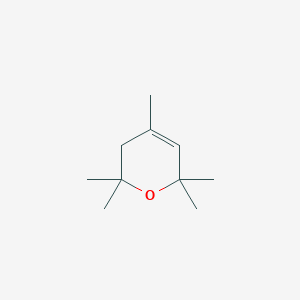
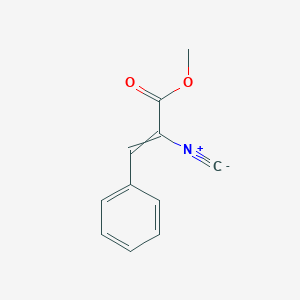

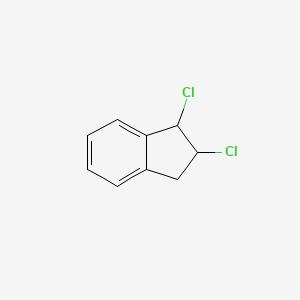

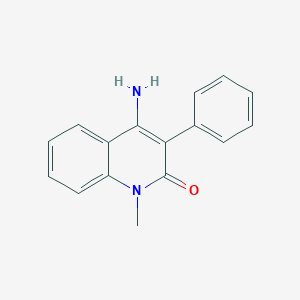
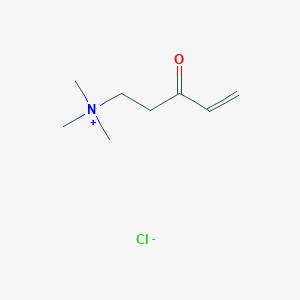
![[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]methylphosphonic acid](/img/structure/B14433037.png)

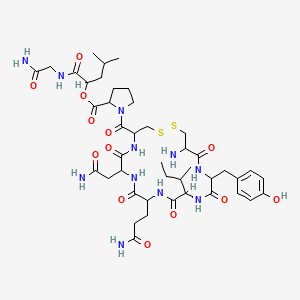


![N-[3-(Dimethylamino)propyl]octadec-2-enamide](/img/structure/B14433061.png)
